MS9427 vs. MS154 (CRBN-Recruiting Comparator): Enhanced Degradation of L858R/T790M Double Mutant
In H1975 non-small cell lung cancer (NSCLC) cells harboring the clinically relevant EGFR L858R/T790M double mutation, MS9427 (compound 72) achieved a DC50 of 51 ± 33 nM for EGFR degradation with a Dmax of 91% at 50 nM [1]. In direct comparison under identical experimental conditions in the same study, the earlier CRBN-recruiting degrader MS154 exhibited substantially inferior degradation of this double mutant, with a DC50 of 229 ± 37 nM and Dmax of only 43% at 50 nM [1]. This represents a 4.5-fold improvement in DC50 and more than doubling of maximal degradation efficiency (Dmax).
| Evidence Dimension | EGFR degradation potency (DC50) and maximal degradation (Dmax) in L858R/T790M double mutant cells |
|---|---|
| Target Compound Data | DC50 = 51 ± 33 nM; Dmax = 91% at 50 nM |
| Comparator Or Baseline | MS154: DC50 = 229 ± 37 nM; Dmax = 43% at 50 nM |
| Quantified Difference | 4.5-fold lower DC50 (improved potency); 48 percentage-point higher Dmax (91% vs. 43%) |
| Conditions | H1975 NSCLC cells (EGFR L858R/T790M); 16-hour treatment; Western blot quantification |
Why This Matters
For researchers studying osimertinib-resistant NSCLC models driven by L858R/T790M, MS9427 provides substantially superior target engagement and degradation efficiency compared to the earlier CRBN-recruiting benchmark MS154, enabling more robust target depletion at lower compound concentrations.
- [1] Qu X, Liu H, Song X, et al. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras. J Med Chem. 2022;65(12):8416-8443. doi:10.1021/acs.jmedchem.2c00345 View Source
